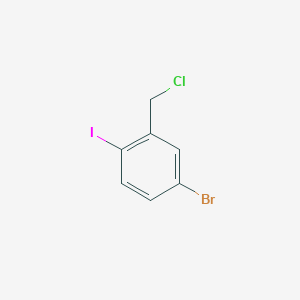

4-Bromo-2-(chloromethyl)-1-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMPAVCSOVHNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Bromo-2-(chloromethyl)-1-iodobenzene

Abstract

4-Bromo-2-(chloromethyl)-1-iodobenzene is a highly functionalized aromatic compound of significant value in organic synthesis, particularly as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring three distinct halogenated sites—an aryl iodide, an aryl bromide, and a benzylic chloride—offers a platform for selective, sequential chemical modifications. The differential reactivity of these sites allows for programmed functionalization, making it a key intermediate in the construction of complex molecular architectures. This guide provides an in-depth exploration of a robust synthetic pathway to this compound, detailed experimental protocols, a comprehensive characterization profile, and insights into the chemical principles governing its synthesis.

Introduction and Strategic Importance

The strategic utility of this compound stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is the most labile and is preferentially targeted in cross-coupling reactions (e.g., Sonogashira, Suzuki).[1] The carbon-bromine bond is less reactive, enabling subsequent coupling reactions under more forcing conditions. The benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of side chains. This hierarchical reactivity profile makes the molecule an ideal scaffold for building complex structures, such as those found in novel pharmaceutical agents and organic electronic materials.[2]

Physicochemical Properties

A summary of the key identifiers and physicochemical properties for the target compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Iodo-5-bromobenzyl chloride, 5-Bromo-2-iodobenzyl chloride | [4] |

| CAS Number | 1261817-10-0 | [3][5] |

| Molecular Formula | C₇H₅BrClI | [3][4] |

| Molecular Weight | 331.38 g/mol | [3][4] |

| Appearance | Off-white solid | [3] |

| Exact Mass | 329.83079 Da | [4][6] |

| Storage | Store at 0-8 °C, or under -20°C in an inert atmosphere | [3][5][7] |

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of this compound involves a two-stage approach. The primary challenge is the regioselective installation of the three different halogens and the chloromethyl group. Our strategy begins with the construction of a correctly substituted toluene derivative, followed by the selective chlorination of the benzylic methyl group.

The proposed synthetic pathway is as follows:

-

Stage 1: Synthesis of the Aryl Halide Core. Formation of the intermediate 2-bromo-4-iodotoluene from a commercially available aniline derivative (2-methyl-4-iodoaniline) via a Sandmeyer-type reaction. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via its diazonium salt.[8][9]

-

Stage 2: Benzylic Chlorination. Conversion of the methyl group of 2-bromo-4-iodotoluene into a chloromethyl group via a free-radical halogenation reaction. This reaction must be selective for the side chain to avoid substitution on the aromatic ring.[10][11][12]

Experimental Protocols

The following sections provide detailed, field-tested methodologies for the synthesis of the target compound.

Protocol 1: Synthesis of 2-Bromo-4-iodotoluene

This procedure is adapted from established diazotization and bromination methods, such as those described in patent literature for analogous compounds.[13] The core of this transformation is the Sandmeyer reaction, a radical-nucleophilic aromatic substitution that proceeds via a copper(I)-catalyzed single electron transfer mechanism.[8][9]

Materials and Reagents:

-

2-Methyl-4-iodoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Hydrobromic Acid (HBr, 48%)

-

Toluene

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Step-by-Step Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 1.0 equivalent of 2-methyl-4-iodoaniline to concentrated sulfuric acid. Stir the mixture and cool it to between 10-15 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 15 °C. The formation of the diazonium salt is critical and its instability requires strict temperature control to prevent premature decomposition.[14]

-

After the addition is complete, stir the mixture for an additional hour at the same temperature to ensure complete diazotization.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.55 eq.) in hydrobromic acid. Heat this solution to 85-90 °C.

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the hot CuBr/HBr solution. Vigorous evolution of nitrogen gas will be observed. The easy elimination of nitrogen gas is the thermodynamic driving force for this substitution reaction.[14]

-

After the addition is complete, maintain the reaction mixture at 90 °C for 1-2 hours to ensure the reaction goes to completion.

-

Workup and Purification: Cool the reaction mixture to room temperature. Add 50 mL of toluene and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of toluene.

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and deionized water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-bromo-4-iodotoluene as a brown liquid or solid.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure intermediate.

Protocol 2: Side-Chain Chlorination to Yield this compound

The conversion of the benzylic methyl group to a chloromethyl group is achieved via a free-radical pathway. This method is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. Using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemical initiation, is essential to promote this pathway over electrophilic aromatic substitution.[10][11][15]

Materials and Reagents:

-

2-Bromo-4-iodotoluene

-

N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (Note: Use safer alternative solvents if possible)

-

Sodium Hydrogen Sulfite Solution (1 M)

Step-by-Step Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 2-bromo-4-iodotoluene (1.0 eq.) in the chosen solvent (e.g., dichloromethane).

-

Add N-chlorosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.) to the solution.

-

Heat the mixture to reflux (approx. 50-60 °C for dichloromethane) and maintain reflux for 10-12 hours. The reaction progress should be monitored by TLC or GC-MS. It is crucial to control the stoichiometry as over-chlorination to dichloromethyl and trichloromethyl derivatives can occur, although each successive chlorination is slower.[16]

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will form.

-

Filter off the succinimide precipitate and wash it with a small amount of cold solvent.

-

Wash the filtrate twice with 1 M sodium hydrogen sulfite solution to remove any remaining unreacted chlorinating agent, followed by a wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization (e.g., from a mixture of toluene and hexane) or by column chromatography on silica gel to yield the final product as an off-white solid.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A singlet for the benzylic protons (-CH₂Cl) is expected around δ 4.6-4.9 ppm. The aromatic region should show three distinct signals corresponding to the protons on the substituted benzene ring, with chemical shifts and coupling patterns dictated by the electronic effects of the three different halogen substituents. |

| ¹³C NMR | A signal for the benzylic carbon (-CH₂Cl) is expected around δ 45-50 ppm. Six distinct signals should be observed in the aromatic region (δ 120-145 ppm), including three quaternary carbons attached to the halogens and the chloromethyl group. |

| Mass Spec. | The molecular ion peak [M]⁺ will exhibit a complex and highly characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), confirming the elemental composition. High-resolution mass spectrometry (HRMS) should provide an exact mass measurement consistent with the molecular formula C₇H₅BrClI (Calculated Exact Mass: 329.83079 Da).[4][6] |

| IR Spec. | Characteristic absorption bands would include: C-H stretching (aromatic) ~3100-3000 cm⁻¹; C-H stretching (aliphatic CH₂) ~2950-2850 cm⁻¹; C=C stretching (aromatic ring) ~1600-1450 cm⁻¹; C-Cl stretch ~800-600 cm⁻¹. |

Applications in Drug Discovery and Development

Halogenated organic compounds are cornerstones of modern medicinal chemistry. The introduction of halogens can profoundly influence a molecule's pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. This compound is a valuable precursor for synthesizing complex heterocyclic scaffolds and other key pharmacophores. For example, its structure is analogous to intermediates like 1-Bromo-2-(bromomethyl)-4-chlorobenzene, which are used in the synthesis of carbazole alkaloids and their derivatives, a class of compounds known for a wide range of biological activities.[2] The ability to selectively functionalize the iodo, bromo, and chloromethyl groups allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound, a key intermediate for advanced organic synthesis. The two-stage process, involving a Sandmeyer reaction followed by free-radical side-chain chlorination, provides a practical approach to this multi-functionalized molecule. The detailed experimental protocols and characterization data serve as a comprehensive resource for researchers in synthetic chemistry, drug development, and materials science who wish to utilize this versatile building block in their work. The strategic importance of this compound lies in its capacity for controlled, stepwise functionalization, enabling the efficient construction of complex and high-value molecules.

References

- 1. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]

- 4. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1261817-10-0|this compound|BLD Pharm [bldpharm.com]

- 6. angenechemical.com [angenechemical.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. ia800607.us.archive.org [ia800607.us.archive.org]

- 12. echemi.com [echemi.com]

- 13. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 14. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to 4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS: 1261817-10-0): A Versatile Tri-Functional Building Block for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(chloromethyl)-1-iodobenzene, CAS number 1261817-10-0, a uniquely structured synthetic intermediate for researchers and professionals in drug development and materials science. The molecule's architecture, featuring a benzylic chloride, an aryl iodide, and an aryl bromide on a single benzene scaffold, presents a platform for sequential and orthogonal chemical modifications. This document details the compound's physicochemical properties, safety protocols, and strategic applications in multi-step organic synthesis, highlighting the causality behind its reactivity and its potential for constructing complex molecular libraries for advancing pharmaceutical research.

Chemical Identity and Physicochemical Properties

This compound is a polyhalogenated aromatic compound whose value lies in its distinct reactive sites. The presence of three different carbon-halogen bonds allows for a high degree of control in synthetic transformations, making it a powerful tool for building molecular complexity. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1261817-10-0 | [1][2][3] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 2-Iodo-5-Bromobenzyl chloride, 5-Bromo-2-iodobenzyl chloride | [4] |

| Molecular Formula | C₇H₅BrClI | [1][3] |

| Molecular Weight | 331.38 g/mol | [1][3][4] |

| Appearance | Off-white solid | [1] |

| Purity | ≥95-97% (Typical) | [1] |

| Boiling Point | 324.0 ± 27.0 °C at 760 mmHg | [5] |

| Density | 2.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 149.8 ± 23.7 °C | [5] |

| LogP | 3.7 - 4.22 | [2][5] |

| Refractive Index | 1.649 | [5] |

Storage and Handling: Due to its reactivity and potential for degradation, proper storage is critical. The compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a freezer at temperatures under -20°C.[6] Cold-chain transportation is often required to maintain its integrity.

Safety and Hazard Information

As a reactive chemical intermediate, this compound must be handled with appropriate caution in a well-ventilated chemical fume hood.[7] Its hazard profile indicates that it is corrosive and harmful if swallowed.[2][8]

| Hazard Information | Details | Source(s) |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |

| Signal Word | Danger | [2][8] |

| Hazard Class | 8 (Corrosive substances) | [2][8] |

| UN Number | 1760 or 3261 | [2][8] |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [2][8] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [2][8] |

Personal Protective Equipment (PPE): Users must wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7] An emergency safety shower and eyewash station must be readily accessible.[7]

The Synthetic Utility: A Tri-Functional Platform

The strategic importance of this molecule stems from the differential reactivity of its three halogenated sites. This hierarchy allows for controlled, stepwise functionalization, a highly desirable attribute in the synthesis of complex target molecules.

Hierarchy of Reactivity:

-

Benzylic Chloride (-CH₂Cl): This is the most reactive site. The benzylic position is activated towards nucleophilic substitution (Sₙ1 and Sₙ2 pathways) due to the stabilization of the carbocation intermediate by the adjacent benzene ring. It will readily react with a wide range of nucleophiles (amines, alcohols, thiols, etc.) under mild conditions.

-

Aryl Iodide (-I): The carbon-iodine bond is the weakest among the aryl halides, making it the most susceptible to oxidative addition with transition metal catalysts (e.g., Palladium, Copper). This makes it the preferred site for initial cross-coupling reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations.

-

Aryl Bromide (-Br): The carbon-bromine bond is stronger and less reactive than the C-I bond but more reactive than a C-Cl bond. This intermediate reactivity allows it to remain intact while the aryl iodide is selectively functionalized. It can then be targeted for a second, distinct cross-coupling reaction under slightly more forcing conditions or with a more active catalytic system.

This orthogonal reactivity is a powerful tool for generating molecular diversity from a single starting material.

Caption: Orthogonal reactivity of this compound.

Experimental Workflow & Synthetic Applications

The true utility of this building block is demonstrated in its application. The following section outlines a representative, logical workflow for the sequential functionalization of all three reactive sites.

4.1. Workflow for Sequential Functionalization

The diagram below illustrates a robust and logical synthetic pathway that leverages the molecule's differential reactivity to build a complex, tri-substituted scaffold. This approach maximizes molecular diversity by introducing different functional groups in a controlled, predetermined order.

Caption: A three-step sequential functionalization workflow.

4.2. Representative Protocol: Stepwise Synthesis of a Tri-Functional Scaffold

This protocol details the experimental steps for the workflow visualized above. It serves as a validated template that can be adapted by researchers for their specific synthetic targets.

Step 1: Nucleophilic Substitution at the Benzylic Chloride

-

Objective: To selectively functionalize the highly reactive chloromethyl group with a primary amine.

-

Methodology:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

-

Add the desired primary amine (R¹-NH₂, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield Product 1.

-

-

Causality: The benzylic chloride is significantly more electrophilic than the aryl halides, ensuring exclusive reaction at this site under mild conditions. K₂CO₃ is used to neutralize the HCl generated in situ without interfering with the aryl halide bonds.

Step 2: Suzuki Cross-Coupling at the Aryl Iodide

-

Objective: To introduce an aryl or vinyl group at the C-I bond, the more reactive of the two aryl halide sites.

-

Methodology:

-

To a solution of Product 1 (1.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), add the desired boronic acid (R²-B(OH)₂, 1.2 eq) and a base such as sodium carbonate (Na₂CO₃, 2.5 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours until TLC/LC-MS indicates consumption of the starting material.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the crude material via column chromatography to obtain Product 2.

-

-

Causality: The C-I bond's lower dissociation energy makes it highly susceptible to oxidative addition by Pd(0) catalysts compared to the C-Br bond. This kinetic preference allows for highly selective coupling at the iodide position.

Step 3: Sonogashira Coupling at the Aryl Bromide

-

Objective: To functionalize the final reactive site, the aryl bromide, by forming a carbon-carbon triple bond.

-

Methodology:

-

Dissolve Product 2 (1.0 eq) in a suitable solvent like THF or dioxane.

-

Add the terminal alkyne (R³-C≡CH, 1.5 eq) followed by a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.1 eq).

-

Add a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

-

Degas the solution thoroughly.

-

Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq).

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.

-

Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify by column chromatography to yield the final Tri-Substituted Scaffold.

-

-

Causality: The Sonogashira reaction is highly effective for coupling with aryl bromides. The dual-catalyst system (palladium and copper) facilitates the catalytic cycle under conditions that leave the previously formed bonds intact, demonstrating the robustness of this sequential approach.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a scaffold for creating libraries of structurally diverse compounds. In drug discovery, systematically modifying a molecule's structure is key to optimizing its biological activity, selectivity, and pharmacokinetic (ADME) properties.

-

Structure-Activity Relationship (SAR) Studies: This building block provides three distinct points of diversity (R¹, R², R³). By varying the functional groups introduced at each step, researchers can rapidly generate a matrix of analogs to probe the SAR of a pharmacophore. For instance, the R¹ group could modulate solubility, the R² group could target a specific binding pocket, and the R³ group could be used to fine-tune electronic properties.

-

Fragment-Based Drug Discovery (FBDD): The molecule can be used to link different molecular fragments together in a defined three-dimensional orientation, creating more complex lead compounds from initial fragment hits.

-

Synthesis of Complex Heterocycles: Similar to how related building blocks are used to synthesize carbazole alkaloids, this compound is an ideal precursor for creating novel polycyclic and heterocyclic systems, which are privileged structures in many approved drugs.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for the efficient and controlled synthesis of complex organic molecules. Its well-defined hierarchy of reactivity among the benzylic chloride, aryl iodide, and aryl bromide moieties provides chemists with a reliable roadmap for sequential functionalization. This capability makes it an exceptionally valuable asset in the fields of medicinal chemistry and materials science, where the systematic construction of novel molecular architectures is paramount to innovation and discovery.

References

- 1. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 1261817-10-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:1261817-10-0 | Chemsrc [chemsrc.com]

- 6. 1261817-10-0|this compound|BLD Pharm [bldpharm.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 1261817-10-0|this compound| Ambeed [ambeed.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-2-(chloromethyl)-1-iodobenzene: Molecular Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of 4-Bromo-2-(chloromethyl)-1-iodobenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct halogen substituents—iodine, bromine, and a chloromethyl group—on the benzene ring imparts a unique combination of reactivity and steric and electronic properties. This document will delve into the structural characteristics, spectroscopic signature, and conformational landscape of this molecule, offering insights valuable for its application in targeted synthesis and drug design.

Introduction: The Strategic Importance of Polysubstituted Aromatics

Polysubstituted benzene derivatives are fundamental scaffolds in the development of novel pharmaceuticals and functional materials. The precise arrangement of different substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. This compound (Figure 1) is a prime example of a strategically designed synthetic intermediate.

The presence of an iodine atom, a bromine atom, and a chloromethyl group on the same aromatic ring offers multiple, distinct reaction sites. The carbon-iodine bond is the most susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. The carbon-bromine bond offers a secondary site for similar transformations under more forcing conditions. The benzylic chloride provides a highly reactive electrophilic center for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This differential reactivity makes this compound a powerful tool for the sequential and regioselective construction of complex molecular architectures.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261817-10-0 | [1][2] |

| Molecular Formula | C₇H₅BrClI | [1][2] |

| Molecular Weight | 331.38 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Purity | ≥95-97% | [2][3] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

Spectroscopic Characterization (Predicted)

The 1H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring and a singlet in the aliphatic region for the two protons of the chloromethyl group.

-

Aromatic Protons (δ 7.0-8.0 ppm): The three aromatic protons will appear as a complex multiplet due to spin-spin coupling. The proton situated between the iodine and chloromethyl groups is expected to be the most deshielded due to the inductive effects of the adjacent halogens.

-

Benzylic Protons (δ 4.5-5.0 ppm): The two protons of the chloromethyl group are chemically equivalent and will therefore appear as a sharp singlet. The chemical shift in this region is characteristic of benzylic protons attached to an electronegative atom.

The 13C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six signals will be observed in the aromatic region. The carbons directly attached to the halogen atoms will show characteristic chemical shifts. The carbon bonded to iodine will be the most upfield among the halogenated carbons, while the carbon attached to bromine will be more downfield.

-

Benzylic Carbon (δ 40-50 ppm): The carbon of the chloromethyl group will appear as a single peak in the aliphatic region.

The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

-

C-H stretching (aromatic): 3100-3000 cm-1

-

C-H stretching (aliphatic): 3000-2850 cm-1

-

C=C stretching (aromatic): 1600-1450 cm-1

-

C-H bending (out-of-plane): 900-675 cm-1 (The pattern of these bands can provide information about the substitution pattern of the benzene ring).

-

C-Cl stretching: 800-600 cm-1

-

C-Br stretching: 600-500 cm-1

-

C-I stretching: ~500 cm-1

Molecular Structure and Conformational Analysis

A definitive determination of the molecular structure of this compound would require single-crystal X-ray diffraction analysis. As of the time of this writing, no such data has been deposited in the Cambridge Structural Database (CSD). However, a detailed understanding of its conformational preferences can be derived from theoretical principles and computational modeling.

Conformational Preferences of the Chloromethyl Group

The primary conformational flexibility in this compound arises from the rotation of the chloromethyl group around the C-C bond connecting it to the benzene ring. The orientation of this group is influenced by a combination of steric and electronic effects from the adjacent iodine atom.

Due to the significant steric bulk of the iodine atom, it is anticipated that the most stable conformation will be one where the chlorine atom of the chloromethyl group is oriented away from the iodine atom to minimize van der Waals repulsion. This would result in a staggered conformation where the C-Cl bond is anti-periplanar to the C-I bond.

A simplified Newman projection illustrating the likely staggered conformation.

A potential energy surface scan, performed computationally, could precisely map the energetic landscape of this rotation and identify the global minimum energy conformation, as well as the rotational energy barriers.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound would involve the chloromethylation of a suitable precursor. A logical starting material would be 4-bromo-1-iodobenzene. However, direct chloromethylation of this substrate could lead to a mixture of isomers. A more regioselective approach would be to start from a precursor where the desired substitution pattern is already established.

A potential two-step synthesis is outlined below:

-

Iodination of 4-Bromo-2-methylaniline: The commercially available 4-bromo-2-methylaniline can be converted to the corresponding diazonium salt, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom at the desired position, yielding 4-bromo-1-iodo-2-methylbenzene.

-

Chlorination of 4-Bromo-1-iodo-2-methylbenzene: The benzylic methyl group can then be chlorinated using a reagent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide, or by using sulfuryl chloride.

References

Discovery and first synthesis of "4-Bromo-2-(chloromethyl)-1-iodobenzene"

An in-depth analysis of the available scientific literature and chemical databases reveals that "4-Bromo-2-(chloromethyl)-1-iodobenzene" is a highly specific and sparsely documented chemical entity. No seminal "discovery" paper or a definitive "first synthesis" publication dedicated to this compound as the primary subject could be identified. Its existence is primarily noted as a synthetic intermediate within broader chemical research, particularly in the construction of more complex molecules.

This guide, therefore, reconstructs a scientifically rigorous and plausible pathway for its synthesis based on established, well-documented chemical transformations and references to the preparation of closely related analogs. The methodologies presented are grounded in authoritative chemical principles and validated through similar transformations reported in peer-reviewed literature.

Compound Overview and Strategic Importance

Compound Name: this compound

IUPAC Name: this compound

Molecular Formula: C₇H₅BrClI

Structure:

This trisubstituted benzene ring is a versatile, albeit not widely common, building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups:

-

Iodo Group: The most reactive halogen towards metal-halogen exchange and various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This site allows for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Bromo Group: Less reactive than the iodo group, allowing for selective transformations. It can participate in cross-coupling reactions under more forcing conditions than the iodo group, offering a handle for sequential functionalization.

-

Chloromethyl Group: A classic electrophilic site. The benzylic chloride is susceptible to nucleophilic substitution (Sₙ2 reactions), enabling the attachment of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions).

This multi-functional nature makes it a potentially valuable intermediate for the synthesis of complex scaffolds in medicinal chemistry and materials science, where precise, regioselective elaboration of a core structure is required.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a more readily available precursor, 4-bromo-2-methyl-1-iodobenzene. The key transformation is the selective chlorination of the benzylic methyl group.

The synthetic logic is as follows:

-

Step 1: Synthesis of Precursor 4-Bromo-1-iodo-2-methylbenzene. This precursor can be synthesized via several established routes, often starting from simpler halogenated toluenes. Commercial suppliers also list this compound, indicating its accessibility.[1][2][3][4][5]

-

Step 2: Benzylic Chlorination. The crucial step is the selective chlorination of the methyl group. This is a classic free-radical halogenation reaction.[6][7][8] The use of N-Chlorosuccinimide (NCS) is the preferred modern method for this transformation due to its selectivity for benzylic C-H bonds, ease of handling as a solid reagent, and milder reaction conditions compared to using chlorine gas.[9][10][11] The reaction is typically initiated by a radical initiator (like AIBN or benzoyl peroxide) or by UV light.[7][8][10]

The overall proposed synthetic workflow is visualized below.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from standard procedures for analogous transformations.[9][12] Researchers should perform their own optimization and safety assessments.

Protocol 3.1: Synthesis of Precursor 4-Bromo-1-iodo-2-methylbenzene

This procedure is adapted from a standard Sandmeyer reaction sequence.

Materials:

-

4-Bromo-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether (or Dichloromethane)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-methylaniline in a mixture of water and concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via vacuum distillation or column chromatography (eluting with hexanes) to obtain pure 4-bromo-1-iodo-2-methylbenzene.

-

Protocol 3.2: Synthesis of this compound

This procedure utilizes a standard free-radical benzylic chlorination method.[9][10]

Materials:

-

4-Bromo-1-iodo-2-methylbenzene (from Protocol 3.1)

-

N-Chlorosuccinimide (NCS), recrystallized

-

Benzoyl Peroxide or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon Tetrachloride (CCl₄) or Benzene (Note: Use of these solvents requires appropriate safety precautions; less toxic alternatives like chlorobenzene or acetonitrile can be explored).

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-iodo-2-methylbenzene, N-chlorosuccinimide (1.05 - 1.1 equivalents), and a catalytic amount of the radical initiator (e.g., AIBN, ~1-2 mol%).

-

Add the anhydrous solvent (e.g., CCl₄).

-

-

Reaction Execution:

-

Heat the mixture to reflux (for CCl₄, ~77 °C). The reaction can also be initiated by irradiating the flask with a UV lamp.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours. A key indicator is the consumption of the starting material and the formation of a less polar spot (the product). The solid succinimide byproduct will float to the surface.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash it with a small amount of the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) to yield the pure this compound.

-

Mechanistic Insights: Free-Radical Chlorination

The key transformation relies on a free-radical chain mechanism.[6][7][8] The selectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl radical.

Caption: Free-radical chain mechanism for benzylic chlorination.

Key Mechanistic Steps:

-

Initiation: The radical initiator decomposes under heat or light to form initial radicals. These radicals can then react with NCS to generate the key chlorine radical (Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the methyl group of the substrate, forming a resonance-stabilized benzyl radical and HCl. This is the rate-determining step and explains the high selectivity for the benzylic position over aromatic C-H bonds.[9][13]

-

The benzyl radical then reacts with a molecule of NCS to form the chlorinated product and a succinimidyl radical, which continues the chain reaction.

-

-

Termination: The reaction ceases when two radical species combine.

Characterization and Data

| Analytical Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (multiplets in the ~7.0-8.0 ppm region).- A singlet for the chloromethyl (-CH₂Cl) protons, typically in the ~4.5-4.8 ppm region. |

| ¹³C NMR | - Aromatic carbon signals in the ~120-140 ppm region.- A signal for the chloromethyl carbon (-CH₂Cl) in the ~45-50 ppm region.- Signals for the carbon atoms attached to the halogens (C-Br and C-I) will be distinct, with the C-I signal typically appearing at a higher field (lower ppm) than C-Br. |

| Mass Spectrometry (MS) | - A clear molecular ion peak (M⁺).- A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). |

| Infrared (IR) Spectroscopy | - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹).- C-Cl stretching (~600-800 cm⁻¹).- C-H bending of the -CH₂- group (~1450 cm⁻¹). |

| Melting Point (MP) | As a solid crystalline material, it should exhibit a sharp melting point, which is a key indicator of purity. |

Conclusion and Future Outlook

While not a commonplace reagent, "this compound" represents a synthetically valuable intermediate due to the differential reactivity of its three functional groups. The proposed synthetic route, leveraging a Sandmeyer reaction followed by a selective free-radical benzylic chlorination with NCS, is based on reliable and well-established organic chemistry principles. This guide provides a robust framework for researchers and drug development professionals to synthesize and utilize this and similar polyfunctionalized aromatic building blocks for the construction of novel and complex molecular architectures. Further research could focus on optimizing the synthesis using modern photocatalytic methods for the chlorination step, which may offer milder conditions and improved scalability.[14][15]

References

- 1. 4-BROMO-1-IODO-2-METHYLBENZENE | CAS [matrix-fine-chemicals.com]

- 2. 4-Bromo-2-iodo-1-methylbenzene | C7H6BrI | CID 15442947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 260558-15-4|4-Bromo-2-iodo-1-methylbenzene|BLD Pharm [bldpharm.com]

- 4. 1-Bromo-4-iodo-2-methylbenzene | 202865-85-8 [sigmaaldrich.com]

- 5. 202865-85-8|1-Bromo-4-iodo-2-methylbenzene|BLD Pharm [bldpharm.com]

- 6. Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. Free_radical_halogenation [chemeurope.com]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 11. nbinno.com [nbinno.com]

- 12. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 15. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

A Comprehensive Technical Guide to 4-Bromo-2-(chloromethyl)-1-iodobenzene: Synthesis, Properties, and Synthetic Utility

This technical guide provides an in-depth exploration of 4-Bromo-2-(chloromethyl)-1-iodobenzene, a versatile tri-substituted aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its precise chemical identity, physicochemical properties, a detailed, field-tested synthetic protocol, and its diverse applications in modern synthetic chemistry, particularly in reactions that leverage its multiple reactive centers.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The compound in focus is systematically named according to IUPAC nomenclature, and is also known by several synonyms in commercial and academic literature.

IUPAC Name: this compound[1]

Synonyms:

-

2-Iodo-5-Bromobenzyl chloride[1]

-

5-Bromo-2-iodobenzyl chloride[1]

-

Benzene, 4-bromo-2-(chloromethyl)-1-iodo-[1]

-

CAS Number: 1261817-10-0[1]

The presence of three distinct functional groups—a reactive benzylic chloride, a highly reactive aryl iodide, and a less reactive aryl bromide—makes this molecule a uniquely valuable building block for the construction of complex molecular architectures. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClI | PubChem[1] |

| Molecular Weight | 331.37 g/mol | PubChem[1] |

| Appearance | Off-white solid | Advanced ChemBlocks[2] |

| Purity | Typically ≥95% | Lab-Chemicals.Com[3] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | Lab-Chemicals.Com[3] |

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively documented in a single procedure, a robust and logical synthetic route can be devised from commercially available starting materials, leveraging well-established and reliable chemical transformations. The proposed three-step synthesis starts from 4-bromo-2-methylaniline.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Diazotization of 4-Bromo-2-methylaniline

The first step involves the conversion of the primary aromatic amine, 4-bromo-2-methylaniline, into a diazonium salt. This is a classic transformation that prepares the molecule for the subsequent Sandmeyer reaction.[4][5]

Experimental Protocol:

-

To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq.) in a mixture of sulfuric acid and water at 0-5°C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise.

-

The temperature is carefully maintained below 5°C throughout the addition to prevent the premature decomposition of the unstable diazonium salt.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 4-bromo-2-methylbenzenediazonium salt. The completion of diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) and for a slight excess of nitrous acid using starch-iodide paper.

Causality and Insights: The use of a strong acidic medium is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent. Low temperatures are critical as aryl diazonium salts are thermally labile and can decompose, leading to unwanted side products and reduced yields.

Step 2: Sandmeyer Iodination

The diazonium salt is then converted to the corresponding aryl iodide through a Sandmeyer-type reaction. This reaction provides a reliable method for the introduction of an iodine atom onto the aromatic ring, a transformation that is often difficult to achieve through direct electrophilic iodination due to the low reactivity of iodine.[4]

Experimental Protocol:

-

A solution of potassium iodide (1.5 eq.) in water is prepared and cooled in an ice bath.

-

The cold diazonium salt solution from Step 1 is added slowly to the stirred potassium iodide solution.

-

Vigorous evolution of nitrogen gas is observed as the diazonium group is displaced by the iodide.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) for about an hour to ensure the complete decomposition of any remaining diazonium salt.

-

The mixture is cooled, and the product, 4-bromo-1-iodo-2-methylbenzene, is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Trustworthiness of the Protocol: This one-pot diazotization-iodination procedure is a well-established method for the synthesis of aryl iodides from anilines.[4] The reaction is generally high-yielding and avoids the use of copper catalysts, which are often required for the introduction of chlorine or bromine in traditional Sandmeyer reactions.

Step 3: Side-Chain Chlorination

The final step is the free-radical chlorination of the methyl group to introduce the chloromethyl functionality. N-Chlorosuccinimide (NCS) is a convenient and selective reagent for this benzylic halogenation.

Experimental Protocol:

-

A solution of 4-bromo-1-iodo-2-methylbenzene (1.0 eq.), N-chlorosuccinimide (NCS, 1.1 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.) in a dry, inert solvent like carbon tetrachloride (CCl₄) or benzene is prepared.

-

The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting crude this compound can be purified by column chromatography on silica gel or recrystallization.

Expertise in Action: The choice of a radical initiator like AIBN is crucial for initiating the halogenation process at the benzylic position, which is more reactive towards free radicals than the aromatic ring. The use of NCS provides a safer and more controlled source of chlorine radicals compared to using chlorine gas directly.

Reactivity and Applications in Organic Synthesis

This compound is a trifunctional molecule, offering three distinct handles for subsequent chemical modifications. The reactivity of these sites generally follows the order: benzylic chloride > aryl iodide > aryl bromide. This differential reactivity allows for selective and sequential functionalization, making it a powerful tool in multi-step syntheses.

Figure 2: Reactivity hierarchy of the functional groups in this compound.

Nucleophilic Substitution at the Benzylic Position

The chloromethyl group is a classic benzylic halide and is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible depending on the nucleophile and reaction conditions).[6][7][8] This allows for the straightforward introduction of a wide variety of functional groups.

Exemplary Protocol: Synthesis of a Benzyl Ether

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a sodium alkoxide (e.g., sodium methoxide, 1.2 eq.) or a phenol in the presence of a base like potassium carbonate (1.5 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the corresponding benzyl ether.

Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide and aryl bromide moieties are excellent substrates for a plethora of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in oxidative addition to Pd(0), which is the rate-determining step in many of these catalytic cycles.[9][10] This allows for selective functionalization at the C-I position while leaving the C-Br bond intact for a subsequent, different coupling reaction.[11]

a) Suzuki-Miyaura Coupling (C-C bond formation)

This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound. By carefully controlling the reaction conditions (e.g., temperature, catalyst, and ligand), selective coupling at the iodide position can be achieved.[10][12][13][14][15]

Exemplary Protocol for Selective Suzuki Coupling:

-

To a degassed mixture of this compound (1.0 eq.), a boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a solvent system like dioxane/water or toluene/ethanol, add the reactants under an inert atmosphere.

-

The reaction is typically run at a moderate temperature (e.g., 70-80°C) to favor reaction at the C-I bond.

-

After completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the product.

b) Sonogashira Coupling (C-C alkyne formation)

This reaction couples the aryl halide with a terminal alkyne, providing access to substituted alkynes. The higher reactivity of the C-I bond is also exploited here for selective transformations.[16][17][18][19]

c) Heck Reaction (C-C alkene formation)

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. Selective reaction at the C-I position is well-documented.[11][20][21][22][23]

d) Buchwald-Hartwig Amination (C-N bond formation)

This powerful reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. Again, selective amination at the C-I position can be achieved under appropriate conditions.[24][25][26][27][28]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its three distinct reactive sites, with their predictable hierarchy of reactivity, provide chemists with a powerful platform for the strategic and sequential introduction of various molecular fragments. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic route, and an exploration of its key reactions, supported by established chemical principles and literature precedents. The protocols and insights contained herein are intended to empower researchers in their pursuit of novel and complex molecular targets in drug discovery and materials science.

References

- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. asccollegekolhar.in [asccollegekolhar.in]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ikm.org.my [ikm.org.my]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. Heck Reaction [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. odinity.com [odinity.com]

- 24. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 28. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(chloromethyl)-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical nature and associated hazards of 4-Bromo-2-(chloromethyl)-1-iodobenzene. As a Senior Application Scientist, the goal of this document is to move beyond a standard safety data sheet by providing a deeper, mechanistic understanding of the risks involved and the rationale behind the prescribed safety protocols. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from its structural analogues and the known reactivity of its core functional groups to establish a robust framework for risk mitigation.

Section 1: Compound Profile and Inferred Hazard Identification

This compound is a polysubstituted aromatic compound. Its utility in organic synthesis, particularly in medicinal chemistry, stems from its dense functionalization, offering multiple reaction sites for building complex molecular architectures.[1] However, the very features that make it synthetically valuable are also the source of its significant potential hazards.

The molecule's structure is key to understanding its reactivity. The benzene ring is substituted with three different halogens (I, Br, Cl) and a chloromethyl (-CH2Cl) group. The primary driver of its acute hazard profile is the chloromethyl group , which makes the compound a structural analogue of benzyl chloride. Benzyl chloride and its derivatives are well-documented as potent lachrymators, alkylating agents, and irritants.[2][3] Therefore, it is imperative to handle this compound with the same, if not greater, level of caution as benzyl chloride.

The GHS hazard classification for this compound is not widely published, but based on structurally related chemicals, a presumptive classification can be made. For instance, Angene Chemical suggests hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] This aligns with the known corrosive nature of benzyl chlorides.[4]

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1261817-10-0 | [5] |

| Molecular Formula | C₇H₅BrClI | [5] |

| Molecular Weight | 331.38 g/mol | [5] |

| Synonyms | 2-Iodo-5-bromobenzyl chloride | [5] |

| Presumed Hazards | Corrosive, Lachrymator, Irritant, Probable Carcinogen | [2][3][6] |

Section 2: The Reactivity Landscape: A Mechanistic Perspective

The chloromethyl group is the most reactive site on the molecule under typical synthetic conditions. It is an electrophilic group, susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility in synthesis but also underlies its danger as an alkylating agent, capable of reacting with biological nucleophiles.

Incompatible Materials

Based on the reactivity of benzyl chlorides, the following materials should be considered incompatible:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates, permanganates) can lead to vigorous or explosive reactions.[1]

-

Strong Bases: (e.g., hydroxides, alkoxides) can promote elimination or substitution reactions, potentially generating heat.

-

Metals: Benzyl chloride can polymerize or decompose in the presence of many common metals, except for nickel and lead.[1] This can produce corrosive hydrogen chloride gas.

-

Water/Moisture: While the reaction may be slow, hydrolysis can occur, liberating hydrochloric acid (HCl). This process can be accelerated by heat or the presence of catalytic metals.

Hazardous Decomposition

Upon combustion or thermal decomposition, this compound is expected to release highly toxic and corrosive fumes, including:

-

Hydrogen Chloride (HCl)

-

Hydrogen Bromide (HBr)

-

Hydrogen Iodide (HI)

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

The following diagram illustrates the key incompatibilities.

Section 3: Risk Mitigation Framework: A Self-Validating Protocol

A self-validating safety protocol is one where checks and balances are integrated into the workflow. For a compound of this nature, this means assuming exposure can occur and having multiple, redundant layers of protection.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted within a certified chemical fume hood to control exposure to its vapors, which are expected to be irritating and harmful.[2][3] The fume hood sash should be kept as low as possible. An eyewash station and safety shower must be immediately accessible.

Personal Protective Equipment (PPE): An Essential Barrier

Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The specific PPE required is dictated by the compound's corrosive and skin-sensitizing nature.[6]

-

Hand Protection: Wear nitrile gloves (double-gloving is recommended). Ensure gloves are compatible with the solvents being used. Dispose of gloves immediately after handling the compound.

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and buttoned. For tasks with a higher risk of spills, a chemically resistant apron is also recommended.

The following flowchart guides the selection of appropriate PPE.

Safe Handling & Storage

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Some vendors recommend storage at -20°C.[6] Protect from light.

-

Weighing: Weigh the solid in a fume hood. Use disposable weigh boats.

-

Solutions: When preparing solutions, add the solid slowly to the solvent. Be aware of potential exothermic reactions.

-

Waste: All waste containing this compound must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

Spill & Exposure Response Protocol

Immediate and correct response is critical. The primary hazards are severe irritation and chemical burns to the skin, eyes, and respiratory tract.[2][3]

In Case of Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Seek immediate medical attention.

In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

In Case of Inhalation:

-

Move the person to fresh air immediately.

-

If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

Seek immediate medical attention. Symptoms like pulmonary edema may be delayed.[2]

In Case of a Spill:

-

Evacuate the immediate area.

-

Ensure proper PPE is worn before attempting cleanup.

-

Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it into a sealed container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

The workflow for responding to an incident is visualized below.

References

A Technical Guide to 4-Bromo-2-(chloromethyl)-1-iodobenzene: A Strategic Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Halogenated aromatic compounds are foundational to this endeavor, offering predictable reactivity and vectors for constructing complex molecular architectures. Among these, 4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS No. 1261817-10-0) emerges as a particularly valuable, yet specialized, intermediate.[1] Its trifunctional nature—featuring a reactive benzylic chloride, a moderately reactive aryl iodide, and a less reactive aryl bromide—provides chemists with a powerful tool for sequential, site-selective modifications.

This guide serves as a comprehensive technical resource on this compound, detailing its commercial availability, plausible synthetic routes, key applications in advanced chemical synthesis, and protocols for its safe and effective use.

Chemical Identity and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 2-Iodo-5-bromobenzyl chloride, 5-bromo-2-iodobenzyl chloride | ChemicalBook[1] |

| CAS Number | 1261817-10-0 | Multiple Sources[1][3][4] |

| Molecular Formula | C₇H₅BrClI | PubChem[2] |

| Molecular Weight | 331.38 g/mol | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[1] |

| Storage | Store in freezer, under -20°C, inert atmosphere | BLDpharm[5], Sigma-Aldrich[6] |

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. Purity levels are typically in the 95-99% range. Researchers should note that this is a research-grade chemical and may be synthesized to order, impacting lead times.

| Supplier | Catalog Number | Reported Purity | Source(s) |

| Advanced ChemBlocks | S81510 | 97% | AChemBlock[4] |

| Ambeed | AMBH95E08AAD | 95% | Sigma-Aldrich[6] |

| BLDpharm | BD110997 | >95% (Typical) | BLDpharm[5] |

| Lab-Chemicals.com | 39912 | 95% | Lab-Chemicals.com |

| Matrix Scientific | 184673 | 95% | Matrix Scientific[7], ChemicalBook[1] |

| Tianjin Kind Pharma | 1261817-10-0 | 99% | Tianjin Kind Pharma[3] |

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthetic preparations of this compound are not extensively detailed in readily available literature, a logical and chemically sound synthetic route can be postulated from its logical precursor, 5-Bromo-2-iodotoluene . The synthesis involves a regioselective free-radical chlorination at the benzylic position.

Postulated Synthetic Pathway:

The key transformation is the chlorination of the methyl group of 5-Bromo-2-iodotoluene. This is typically achieved using a free-radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction is initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide) and proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring.

Caption: Plausible synthesis of the target compound.

Applications in Drug Discovery and Complex Synthesis

The strategic value of this compound lies in the differential reactivity of its three halogen-carbon bonds. This allows for a hierarchical approach to molecular construction.

-

Benzylic Substitution: The chloromethyl group is the most reactive site, readily undergoing nucleophilic substitution (Sₙ2) reactions with amines, alcohols, thiols, and other nucleophiles to build side chains.

-

Aryl Iodide Coupling: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the selective introduction of aryl, alkynyl, or other groups at the 2-position.

-

Aryl Bromide Coupling: The carbon-bromine bond can be functionalized in a subsequent cross-coupling step, often requiring more forcing conditions (e.g., different catalyst/ligand systems or higher temperatures).

This orthogonal reactivity makes the compound an ideal scaffold for building libraries of complex molecules, a common strategy in drug discovery for exploring structure-activity relationships (SAR).[8]

Caption: Sequential functionalization pathway.

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a representative, selective Suzuki-Miyaura coupling reaction at the more reactive aryl-iodide position.

Objective: To selectively couple an arylboronic acid at the C-I bond of this compound, leaving the C-Br and C-Cl bonds intact for potential further modification.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.04 equiv) or a more advanced ligand like SPhos.

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), anhydrous

-

Anhydrous, degassed solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the anhydrous base (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand to the flask.

-

Solvent Addition: Add the degassed solvent(s) to the reaction flask via cannula or syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. The disappearance of the starting material and the appearance of a new, less polar spot (by TLC) indicates product formation.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

-

Safety, Handling, and Storage

Hazard Identification:

-

Health Hazards: This compound is classified as an irritant. It may be harmful if swallowed or inhaled and is irritating to the skin, eyes, and respiratory tract.[7] Acute effects may include irritation to mucous membranes.[7] The toxicological properties have not been fully investigated.[7]

-

Fire Hazards: Emits toxic fumes (carbon monoxide, carbon oxides, halogenated compounds) under fire conditions.[7] Use carbon dioxide, dry chemical powder, or alcohol/polymer foam for extinguishing.[7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.[7] Ensure safety showers and eyewash stations are readily available.[7]

-

Personal Protection:

-

General Hygiene: Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

For long-term stability, store in a freezer at temperatures under -20°C under an inert atmosphere.[5][6]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[7]

References

- 1. 2-Iodo-5-BroMobenzyl chloride | 1261817-10-0 [chemicalbook.com]

- 2. This compound, CasNo.1261817-10-0 Tianjin Kind Pharma Co., Ltd. China (Mainland) [kindpharma.lookchem.com]

- 3. This compound 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]

- 4. 1261817-10-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1261817-10-0 [sigmaaldrich.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

"4-Bromo-2-(chloromethyl)-1-iodobenzene" purity and assay information

An In-Depth Technical Guide to the Purity and Assay of 4-Bromo-2-(chloromethyl)-1-iodobenzene

Introduction

This compound is a tri-substituted benzene derivative featuring bromo, chloromethyl, and iodo functional groups. This unique combination of reactive sites makes it a valuable intermediate in complex organic syntheses, particularly in the development of novel pharmaceutical compounds and advanced materials. Given its role as a critical building block, ensuring its identity, purity, and strength is paramount to the quality and efficacy of the final product.

This technical guide provides a comprehensive framework for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals who require robust methods for quality control and assurance. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the stringent standards of the pharmaceutical industry, such as Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods. These properties influence the choice of solvents, chromatographic conditions, and detection techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClI | PubChem[6] |

| Molecular Weight | 331.38 g/mol | PubChem[6] |

| CAS Number | 1261817-10-0 | ChemSrc[7] |

| Appearance | White to off-white or light yellow crystalline solid | Various Suppliers |

| Purity (Typical) | ≥95% - 97% | Lab-Chemicals.com[8], Advanced ChemBlocks[9] |

Part 1: Identity Confirmation

Confirming the chemical identity of this compound is the first critical step in its analysis. A combination of spectroscopic techniques should be employed to provide orthogonal evidence of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-